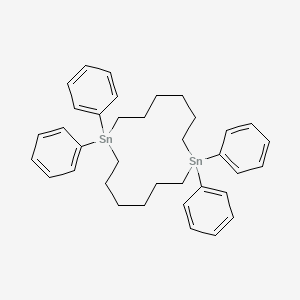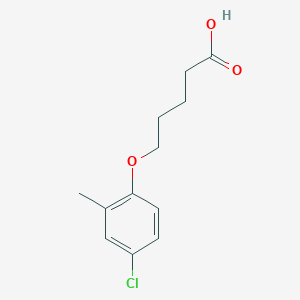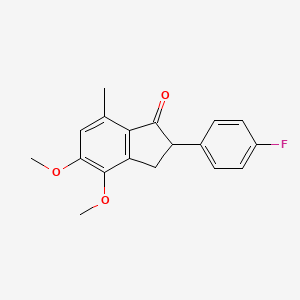
2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by its unique chemical structure This compound features a fluorophenyl group, two methoxy groups, and a methyl group attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4-fluorobenzaldehyde with a suitable methylating agent, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, halogenated, or alkylated derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one
- 2-(4-Fluorophenyl)-5-methoxy-7-methyl-2,3-dihydro-1H-inden-1-one
Uniqueness
2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and fluorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
85524-89-6 |
|---|---|
Molecular Formula |
C18H17FO3 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C18H17FO3/c1-10-8-15(21-2)18(22-3)14-9-13(17(20)16(10)14)11-4-6-12(19)7-5-11/h4-8,13H,9H2,1-3H3 |
InChI Key |
SKOHBUNAGWNHQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(C2)C3=CC=C(C=C3)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


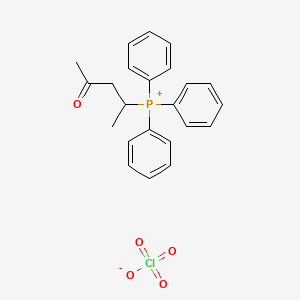
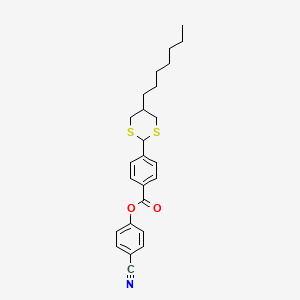
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
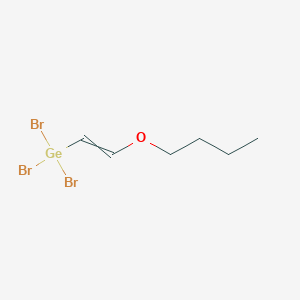

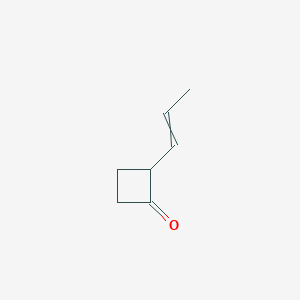

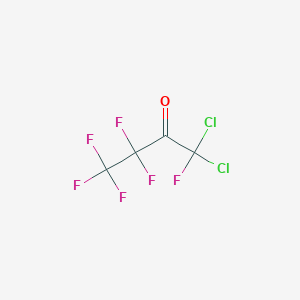
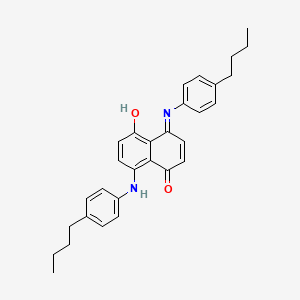
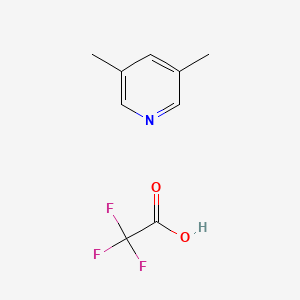
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
